molecular formula C16H12ClN3 B13144934 N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine CAS No. 821784-35-4

N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine

Cat. No.: B13144934
CAS No.: 821784-35-4
M. Wt: 281.74 g/mol
InChI Key: AVNPXNMPJXWMHC-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine is a heterocyclic compound that contains a bipyridine core with a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 3-chloroaniline with a bipyridine derivative under specific conditions. One common method involves the use of 2-(6’-(4-chlorophenyl)-3’-cyano-3,4’-bipyridin-2’-yloxy)acetohydrazide as a starting material . This intermediate can be further reacted with aromatic aldehydes and tosyl chloride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and cytotoxic agent. It has been evaluated against various bacterial and fungal strains, as well as human tumor liver cancer cell lines.

    Materials Science: The bipyridine core makes it a candidate for use in coordination chemistry and the development of metal-organic frameworks (MOFs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism by which N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The cytotoxic activity against cancer cells is believed to involve the induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern on the bipyridine core, which imparts distinct chemical and biological properties

Properties

CAS No.

821784-35-4

Molecular Formula

C16H12ClN3

Molecular Weight

281.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C16H12ClN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H

InChI Key

AVNPXNMPJXWMHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

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